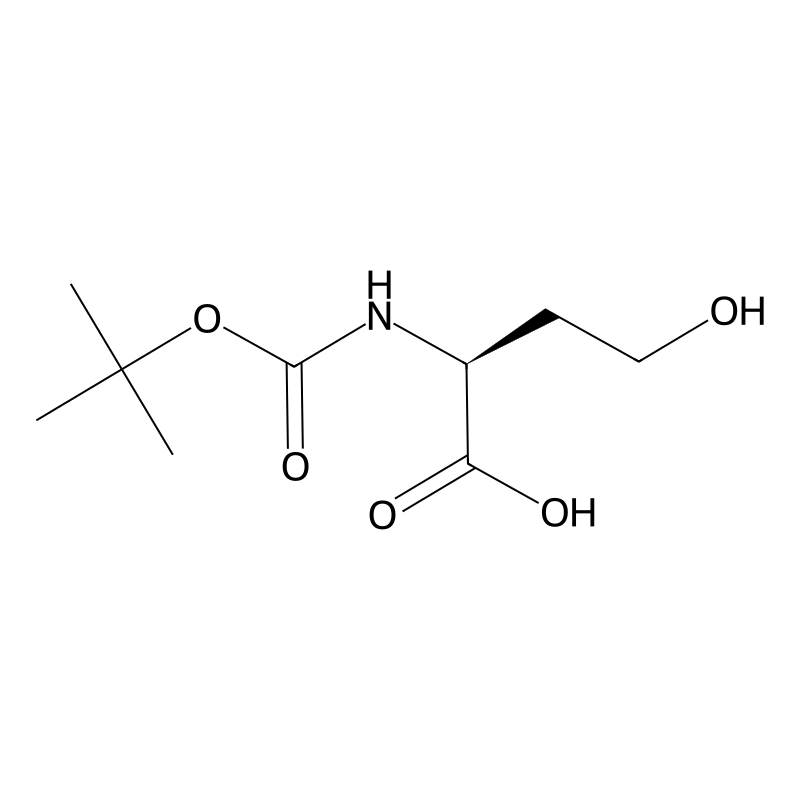Boc-L-homoserine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Peptide Synthesis
Boc-L-homoserine serves as a valuable building block for the construction of peptides and proteins in the laboratory. Its significance lies in the presence of a "Boc protecting group" attached to its amino group (N-terminus). This protecting group temporarily shields the amino group from unwanted reactions during the peptide chain assembly process.
Once the desired peptide sequence is built, the Boc protecting group can be selectively removed under specific conditions, revealing the free amino group, which can then participate in further reactions or form the final peptide structure.
The specific advantages of using Boc-L-homoserine in peptide synthesis include:
- Stereochemical purity: Boc-L-homoserine is commercially available in its L-enantiomeric form, ensuring the correct spatial orientation of the molecule within the synthesized peptide, crucial for its biological activity.
- Compatibility with various coupling reagents: The Boc protecting group exhibits compatibility with a wide range of coupling reagents used in peptide synthesis, offering flexibility in choosing the most appropriate method for the specific peptide sequence being constructed.
Other Potential Applications
While peptide synthesis remains the primary application of Boc-L-homoserine in research, its unique chemical properties might hold potential for other areas of scientific exploration. These include:
- Development of novel drug candidates: The incorporation of Boc-L-homoserine into small molecule drug candidates could potentially modulate their pharmacokinetic properties, such as improving their bioavailability or targeting specific tissues.
- Investigating protein-protein interactions: Boc-L-homoserine, due to its structural similarity to other amino acids, could be used as a probe molecule to study protein-protein interactions involved in various biological processes.
Boc-L-homoserine is a derivative of the amino acid homoserine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on its amino function. Its chemical formula is C₉H₁₇NO₅, and it has a molecular weight of 219.24 g/mol. The compound is notable for its high solubility in water and its role as an important intermediate in various synthetic pathways, particularly in the field of peptide synthesis and medicinal chemistry .
- Boc-L-homoserine is likely to be a mild irritant, as with other organic compounds.
- Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood should be followed when handling it [].
- Specific data on its toxicity or flammability is not readily available due to its limited commercial use.
- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding L-homoserine, which can then be utilized in further reactions.
- Coupling Reactions: It can undergo peptide coupling with carboxylic acids to form amides, making it valuable in peptide synthesis.
- Functionalization: The hydroxyl group can be modified through various reactions such as phosphorylation or alkylation, allowing for the creation of more complex molecules .
While Boc-L-homoserine itself may not exhibit significant biological activity, its derivatives and the parent compound, L-homoserine, are involved in several metabolic pathways. L-homoserine is a precursor to essential amino acids like methionine and threonine. Additionally, it has been studied for its potential role in antibiotic production and as a building block for bioactive compounds .
Several methods exist for synthesizing Boc-L-homoserine:
- Direct Protection of Homoserine: L-homoserine can be reacted with Boc anhydride or Boc chloride in an organic solvent to introduce the Boc protecting group.
- From L-Threonine: A synthetic route involves converting L-threonine into homoserine through hydrolysis and then protecting it with the Boc group.
- Via Azidohomoalanine: Boc-L-homoserine serves as a precursor for synthesizing azidohomoalanine, which is utilized in bioconjugation techniques .
Boc-L-homoserine is widely used in:
- Peptide Synthesis: As a protected amino acid, it facilitates the assembly of peptides through solid-phase synthesis techniques.
- Medicinal Chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting metabolic pathways involving amino acids.
- Biotechnology: Its derivatives are explored for use in recombinant protein production and enzyme engineering .
Research into the interactions of Boc-L-homoserine focuses on its role as a building block in peptide synthesis and its potential interactions with enzymes involved in amino acid metabolism. Studies have indicated that derivatives of homoserine may influence enzyme activity and metabolic pathways, although specific interaction studies on Boc-L-homoserine remain limited .
Boc-L-homoserine shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Homoserine | High | Directly involved in amino acid biosynthesis |
| Azidohomoalanine | Moderate | Contains an azide functional group for bioconjugation |
| N-Butanoyl-L-homoserine lactone | Moderate | Used as a linker in antibody-drug conjugates |
| N-Boc-L-threonine | High | Similar protective strategy but different amino acid |
Boc-L-homoserine's uniqueness lies in its specific protective group and its utility as an intermediate for synthesizing bioactive compounds while maintaining compatibility with various chemical transformations .








